Product packaging for Trinexapac(Cat. No.:CAS No. 104273-73-6)

Trinexapac

Cat. No.: B012964
CAS No.: 104273-73-6
M. Wt: 224.21 g/mol
InChI Key: UNMYTEORJFXQBK-UHFFFAOYSA-N
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Description

Trinexapac, and its ethyl ester form this compound-ethyl, is a synthetic plant growth regulator belonging to the cyclohexanedione class. Its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis. Specifically, it acts as a potent inhibitor of the 3β-hydroxylase enzyme, effectively blocking the conversion of the inactive precursor GA₂₀ into the biologically active GA₁. This suppression of bioactive gibberellins leads to a marked reduction in cell elongation, resulting in shorter stem and internode length without affecting other developmental processes. This mechanism underpins its significant value in agricultural and plant science research. Key documented applications include: Anti-Lodging Agent in Cereals and Grasses: Research demonstrates that this compound-ethyl effectively reduces stem height and strengthens culms, thereby preventing lodging (the bending over of stems) in crops such as spring barley and tall fescue. This improvement in crop architecture can lead to enhanced seed yield and harvest efficiency . Chemical Ripener in Sugarcane: Studies show that this compound-ethyl functions as an effective chemical ripener. By suppressing internode elongation and new leaf growth, it reallocates sucrose within the plant, leading to a significant increase in sucrose accumulation in the stalk prior to harvest . Turfgrass Management: The compound is widely used in studies related to turf management for reducing growth frequency and improving turf quality and stress tolerance . Dose Optimization and Synergistic Effects: Research into application strategies has revealed that the efficacy of this compound-ethyl can be maintained at reduced doses when co-applied with certain adjuvants, such as ammonium sulphate or citric acid, offering a pathway for optimizing application protocols . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B012964 Trinexapac CAS No. 104273-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWZNDCNBOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559517, DTXSID501019900
Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
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Record name Trinexapac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104273-73-6, 143294-89-7
Record name Trinexapac [ISO]
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Record name Trinexapac
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Record name 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid
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Record name Trinexapac
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Record name Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo
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Record name 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRINEXAPAC
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Molecular and Biochemical Mechanisms of Action of Trinexapac

Elucidation of Gibberellin Biosynthesis Pathway Inhibition

Trinexapac acts as an inhibitor of gibberellin (GA) biosynthesis, specifically targeting the later stages of the pathway slu.senih.gov. This inhibition leads to a reduction in active gibberellin levels, which is directly responsible for its growth-retarding effects.

The core mechanism of this compound involves the inhibition of the 3β-hydroxylase enzyme slu.senih.govagrovista.co.ukashs.orgsdstate.edu. This enzyme is critical for converting inactive gibberellin precursors into their biologically active forms. This compound, particularly its active acid form, mimics the chemical structure of 2-oxoglutaric acid, a co-substrate for dioxygenases that catalyze these late-stage GA formation steps nih.govsdstate.eduresearchgate.net. By competing for the Fe+2/ascorbate-dependent dioxygenase cosubstrate, this compound effectively blocks the enzymatic activity of 3β-hydroxylase nih.govsdstate.edu.

The impact of this compound on gibberellin levels can be summarized as follows:

Gibberellin FormEffect of this compoundReference
GA20Accumulation slu.senih.govagrovista.co.uksdstate.eduuni.lumdpi.com
GA1Reduction slu.senih.govagrovista.co.uksdstate.eduuni.lumdpi.com

This mechanism is particularly effective in monocotyledonous species, such as wheat, rice, and sugarcane, where it is utilized to reduce plant lodging and manage growth nih.govresearchgate.netuni.lu.

Interplay of this compound with Endogenous Phytohormone Networks

Beyond its direct action on gibberellin biosynthesis, this compound has been shown to interact with and modulate the levels and signaling of other endogenous plant hormones, contributing to its broader physiological effects.

Research indicates that plants treated with gibberellin biosynthesis inhibitors, including This compound-ethyl (B166841), can exhibit elevated levels of cytokinins scielo.br. Cytokinins are plant hormones known to stimulate cell division and chlorophyll (B73375) biosynthesis scielo.br. This increase in cytokinin levels may contribute to the enhanced chlorophyll content and improved turf quality often observed in this compound-treated plants scielo.br. Furthermore, under conditions of nitrogen restriction, this compound-ethyl application has been observed to positively influence the root-shoot ratio, a response that can be linked to the modulation of cytokinin production by nitrogen availability cdnsciencepub.com.

This compound-ethyl has been shown to influence auxin metabolism, specifically Indole-3-acetic acid (IAA) content. In studies involving Kentucky bluegrass under drought stress, this compound-ethyl application, particularly when combined with drought, led to an earlier increase in leaf IAA content researchgate.netresearchgate.net. This suggests that this compound may play a role in the plant's hormonal adjustments to environmental stressors by affecting auxin levels. Additionally, under well-watered conditions, this compound-ethyl, both alone and in combination with exogenous auxin, increased leaf IAA content researchgate.netdntb.gov.ua.

The impact of this compound-ethyl on Indole-3-acetic acid (IAA) content in Kentucky bluegrass under different conditions is shown below:

Treatment CombinationEffect on Leaf IAA Content (Relative to Control)Reference
This compound-ethyl + Drought StressEarlier increase researchgate.netresearchgate.net
This compound-ethyl (well-watered)Increased researchgate.netdntb.gov.ua
This compound-ethyl + Auxin (well-watered)Increased researchgate.netdntb.gov.ua

This compound also interacts with abscisic acid (ABA) homeostasis, a phytohormone crucial for plant responses to stress, particularly drought. While one study indicated that this compound-ethyl application combined with drought stress could delay the increase in ABA content compared to untreated drought-stressed plants researchgate.net, other research suggests that this compound-ethyl can enhance the metabolic activity or effectiveness of abscisic acid, leading to inhibition of cellular elongation cabidigitallibrary.org. Furthermore, this compound-ethyl (TE) and ABA-treated plants demonstrated greater soluble sugar content and enhanced antioxidant enzyme activities under drought stress, collectively contributing to improved drought tolerance ashs.orgnih.gov. Foliar application of this compound-ethyl or ABA also helped maintain higher soil volumetric water content, leaf relative water content, and turf quality during drought conditions ashs.org.

The effects of this compound-ethyl (TE) and Abscisic Acid (ABA) on plant physiological parameters under drought stress are summarized below:

ParameterThis compound-ethyl (TE) EffectAbscisic Acid (ABA) EffectReference
Soluble Sugar ContentGreaterGreater nih.gov
Antioxidant Enzyme ActivitiesEnhancedEnhanced nih.gov
Soil Volumetric Water ContentMaintained HigherMaintained Higher ashs.org
Leaf Relative Water ContentMaintained HigherMaintained Higher ashs.org
Turf QualityMaintained HigherMaintained Higher ashs.org
Shoot Vertical Growth Rates (early drought)LoweredLowered ashs.org
Growth Rates (prolonged drought)Sustained HigherSustained Higher ashs.org
Photochemical EfficiencyHigherHigher ashs.org

Alterations in Salicylic (B10762653) Acid and Jasmonic Acid Pathways

Research indicates that this compound-ethyl (TE) can influence the levels of various phytohormones, including salicylic acid (SA) and jasmonic acid (JA), particularly under stress conditions such as drought. A study on Kentucky bluegrass revealed that TE application, when combined with drought stress, led to an earlier increase in SA content compared to drought-stressed plants without PGR treatment. researchgate.netresearchgate.net Conversely, the increase in jasmonic acid (JA) and abscisic acid (ABA) content was delayed in TE-treated plants under similar drought conditions. researchgate.netresearchgate.net At severe water deficit, TE-treated plants showed an increase in SA and JA. researchgate.netresearchgate.net These findings suggest that this compound-ethyl can modulate plant defense strategies by altering the balance and timing of accumulation of these stress-related phytohormones. researchgate.netresearchgate.net

Table 1: Influence of this compound-ethyl on Phytohormone Content under Drought Stress in Kentucky Bluegrass researchgate.netresearchgate.net

PhytohormoneEffect of TE + Drought Stress (compared to drought stress alone)
Salicylic Acid (SA)Earlier increase in content
Indole Acetic Acid (IAA)Earlier increase in content
Jasmonic Acid (JA)Delayed increase in content
Abscisic Acid (ABA)Delayed increase in content

Cellular and Subcellular Responses to this compound Activity

The biochemical actions of this compound translate into distinct cellular and subcellular responses, primarily impacting growth and developmental processes.

Impact on Cell Elongation and Division Processes

This compound-ethyl primarily affects cell elongation, leading to a reduction in shoot length without significantly altering developmental patterns or causing phytotoxicity. kit.educornell.edu This is achieved by inhibiting the synthesis of gibberellins, which are crucial for cell stretching and expansion. scielo.brlapda.org.brrsdjournal.orgresearchgate.netcornell.eduresearchgate.netesrgroups.orgontosight.aiplantprotection.pl The inhibition of GA biosynthesis results in shorter internodes, leading to a more compact plant stature. scielo.brplantprotection.pllapda.org.brplantprotection.pl While its main effect is on cell elongation, this compound-ethyl can also cause a slight reduction in the rate of cell division. kit.educornell.eduontosight.ai In some turfgrass species, this compound-ethyl treatment has been observed to increase cell density and cell wall content, contributing to improved wear tolerance. researchgate.net

Table 2: Observed Cellular Impacts of this compound-ethyl in Various Plant Species

Plant SpeciesPrimary Cellular EffectMorphological OutcomeReference
SugarcaneStoppage of cell elongationReduced plant height, shorter distance between buds scielo.br
Monocotyledonous species (e.g., rice, wheat)Reduced cell elongationShorter plant height, reduced internode length lapda.org.brrsdjournal.orgesrgroups.orgplantprotection.pl
Tall Fescue, St. AugustinegrassDecreased leaf elongation rate, increased cell densityMore compact growth, increased cell wall content researchgate.net
Creeping BentgrassInhibits leaf growth (cell elongation)Suppressed shoot growth, enhanced turf quality ashs.org

Subcellular Localization and Interaction with Biosynthetic Machinery

This compound-ethyl's activity is closely tied to the subcellular locations of the gibberellin biosynthesis pathway. The biosynthesis of GAs occurs in distinct cellular compartments: terpene cyclases act in proplastids, monooxygenases are associated with the endoplasmic reticulum, and dioxygenases are located in the cytosol. slu.sekit.edu this compound-ethyl, as an acylcyclohexanedione, specifically interferes with the late steps of GA formation, which primarily involve dioxygenases located in the cytosol. slu.senih.govlapda.org.brkit.edu By mimicking 2-oxoglutaric acid, this compound-ethyl directly interacts with and inhibits these dioxygenases, preventing the conversion of GA precursors into active forms. nih.govlapda.org.brkit.edu This targeted inhibition at the enzymatic level within the cytosol is central to its mechanism of action. slu.sekit.edu

Physiological and Morphological Manifestations of Trinexapac in Plant Systems

Regulation of Vegetative Growth and Development

Trinexapac significantly modulates the vegetative growth and development of plants, primarily through its impact on gibberellin levels. This leads to a range of observable changes in plant architecture and biomass distribution.

The most prominent effect of this compound is the reduction in stem and internode elongation. By inhibiting the biosynthesis of active gibberellins, this compound directly limits the cellular processes responsible for longitudinal shoot growth kit.eduannualreviews.orgscielo.brslu.sersdjournal.orgashs.orgccsenet.orgajol.inforsdjournal.orgresearchgate.netplantprotection.pl. This results in a reduction in the length of internodes that elongate after application, leading to shorter, more compact plants rsdjournal.orgccsenet.orgrsdjournal.orgresearchgate.netplantprotection.pl.

An illustrative example of internode length reduction is presented in Table 1:

Table 1: Influence of This compound-ethyl (B166841) on Plant Height Reduction

Plant SpeciesTreatment (Example)Observed Height ReductionSource
Winter WheatTE + CCC mixture~26.6% plantprotection.pl
Winter WheatTE (100 g a.i./ha)12–18.5% researchgate.net
Ornamental PepperTE (various ppm)Up to 38% cabidigitallibrary.orgresearchgate.net
Spring WheatTE6-48% (2nd basal internode) ccsenet.org

Beyond reducing elongation, this compound has been shown to influence stem diameter and enhance structural integrity, contributing to improved lodging resistance in various crops ccsenet.orgplantprotection.plresearchgate.netomicsonline.org. Lodging, the permanent displacement of the stem from the upright position, can significantly reduce crop yield ajol.inforesearchgate.net. This compound-ethyl prevents lodging not only by reducing crop height but also by strengthening the stem and crown root structures plantprotection.pl. Studies indicate that this compound-ethyl can increase stem diameter plantprotection.plresearchgate.netomicsonline.orgacademicjournals.org and stem strength in wheat ccsenet.org. This strengthening effect is crucial for maintaining plant uprightness, especially under adverse conditions researchgate.net. For instance, in sugarcane, sequential applications of this compound-ethyl induced an increase in stem diameter researchgate.net.

The impact of this compound on root system architecture and biomass allocation varies across plant species and experimental conditions. Some studies suggest that this compound-ethyl has little action on root growth and development plantprotection.pl. However, other research indicates that this compound-ethyl can affect root parameters. For example, in corn, this compound-ethyl use was associated with a reduction in dry mass and volume of the root system academicjournals.org. Similarly, in sugarcane, this compound-ethyl application decreased root volume researchgate.net. Conversely, some plant growth regulators, like paclobutrazol (B33190) (another GA biosynthesis inhibitor), have been reported to increase root growth and density omicsonline.orgfrontiersin.org. While this compound's primary effect is on shoot growth, its influence on root development and the subsequent allocation of biomass requires further detailed investigation, as observed effects can be species-specific and dependent on application rates academicjournals.orgresearchgate.net.

This compound's influence on tillering (the production of new shoots from the base of a plant, common in grasses) and branching (lateral shoot development) is also observed. In some turf species, this compound-ethyl applications have been shown to increase tillering researchgate.netashs.org. For example, studies with Hordeum vulgare and Triticum aestivum found that this compound-ethyl led to enhanced tillering tandfonline.com. Similarly, in sugarcane, three applications of this compound-ethyl increased the number of plant tillers researchgate.net. However, in other ornamental grasses, this compound-ethyl did not consistently enhance tiller production compared to controls ashs.orgfine-americas.com. In dicotyledonous plants, such as ornamental pepper, this compound-ethyl can suppress vertical growth and may substitute for pinching to produce more compact and quality plants, suggesting an influence on branching patterns cabidigitallibrary.orgresearchgate.net. In potted azalea (Rh. simsii), this compound-ethyl stimulated leaf development and reduced internode elongation while increasing their number, resulting in well-branched and very compact plants bibliotekanauki.pl.

Photosynthetic Processes and Carbon Assimilation Efficiency

This compound can also affect photosynthetic processes and carbon assimilation efficiency in plants. Several studies report that this compound-ethyl treatment increases chlorophyll (B73375) content in leaves cabidigitallibrary.orgresearchgate.netomicsonline.orgacademicjournals.orgresearchgate.netnih.govjalsnet.comresearchgate.net. For instance, in ornamental pepper, this compound-ethyl increased chlorophyll content cabidigitallibrary.orgresearchgate.net. Similarly, in perennial ryegrass under drought stress, this compound-ethyl treatment increased chlorophyll content, contributing to restored visual quality nih.gov. In corn, this compound-ethyl increased the chlorophyll index academicjournals.org. This increase in chlorophyll content can lead to improved photosynthetic capacity academicjournals.orgjalsnet.com.

Research indicates that this compound-ethyl can positively affect the net CO₂ assimilation rate and photosynthetic efficiency ashs.orgacademicjournals.orgscielo.brscielo.brresearchgate.netjalsnet.comresearchgate.net. For example, in Ficus carica L., two applications of this compound-ethyl significantly increased photosynthesis and the content of photosynthetic pigments (chlorophyll a, chlorophyll b, and carotenoids) jalsnet.com. In upland rice, this compound-ethyl improved the growth of rice plants from flowering to physiological maturity, resulting in a smaller reduction in net CO₂ assimilation at the physiological maturity stage scielo.br. In creeping bentgrass, this compound-treated plants maintained significantly higher leaf photochemical efficiency (Fv/Fm) after 21 days of drought stress ashs.org. Furthermore, this compound-ethyl has been associated with increased soluble sugar content and the formation of new non-structural carbohydrates in some plants, which can contribute to osmotic adjustment and stress tolerance ashs.orgresearchgate.netnih.gov.

Table 2: Effects of this compound-ethyl on Photosynthetic Parameters

Plant SpeciesParameter AffectedObserved EffectSource
Ornamental PepperChlorophyll ContentIncreased cabidigitallibrary.orgresearchgate.net
Perennial RyegrassChlorophyll ContentIncreased nih.gov
CornChlorophyll IndexIncreased academicjournals.org
Ficus carica L.Photosynthesis, Pigment ContentIncreased jalsnet.com
Upland RiceNet CO₂ AssimilationSmaller reduction at maturity scielo.br
Creeping BentgrassLeaf Photochemical EfficiencyMaintained higher under stress ashs.org

Effects on Chlorophyll Content and Photosynthetic Pigment Composition

The application of this compound-ethyl has been consistently shown to positively influence the photosynthetic apparatus of plants, primarily by increasing chlorophyll content. Studies on winter wheat (Triticum aestivum L.) have revealed that foliar treatment with TE, particularly in combination with ammonium (B1175870) fertilizers, can significantly increase chlorophyll content in flag leaves. For instance, chlorophyll content in flag leaves of wheat varieties 'Novosmuglyanka' and 'Kyivska 19' increased by 7.1–9.9% in the booting stage, 4.4–15.2% in the flowering stage, and 3.6–18.6% in the milky ripeness stage compared to untreated controls frg.org.ua. Similarly, in Kentucky bluegrass (Poa pratensis L.), a single application of TE resulted in a 26% increase in total chlorophyll content 48 days after treatment researchgate.net. This enhanced chlorophyll concentration is attributed to reduced leaf expansion, allowing for more concentrated pigments within the leaf tissue, which can lead to higher light harvesting capabilities and improved visual color researchgate.netresearchgate.net. This effect on chlorophyll index can be beneficial by increasing the photosynthetic rate during the vegetative stage, thereby favoring the relative growth rate of the crop academicjournals.org.

Table 1: Effect of this compound-ethyl (TE) on Chlorophyll Content in Plants

Plant SpeciesStage/Days After TreatmentChlorophyll Content Change (vs. Control)Source
Winter WheatBooting Stage7.1–9.9% increase frg.org.ua
Winter WheatFlowering Stage4.4–15.2% increase frg.org.ua
Winter WheatMilky Ripeness Stage3.6–18.6% increase frg.org.ua
Kentucky Bluegrass48 Days After Treatment26% increase researchgate.net

Dynamics of Carbon Exchange Rates and Stomatal Conductance

This compound-ethyl's influence extends to the dynamics of carbon exchange rates and stomatal conductance, which are critical for plant productivity and water relations. Under stress conditions, TE-treated plants have been observed to maintain a constant canopy photosynthetic rate (Pn) and photochemical efficiency (Fv/Fm), while these parameters typically decline in untreated controls researchgate.net. This maintenance of photosynthetic activity is a key beneficial effect.

While some studies, such as those on upland rice, did not observe a significant influence of TE on net CO2 assimilation, stomatal conductance, plant transpiration, or water-use efficiency under certain conditions researchgate.net, other research highlights TE's role in regulating water use. For instance, TE-treated creeping bentgrass exhibited lower evapotranspiration (ET) rates under non-stressed conditions and maintained higher ET rates at later stages of stress, suggesting a complex interaction with water dynamics researchgate.netashs.org. The reduction in shoot growth induced by TE can lead to lower ET and a slower rate of soil water depletion, allowing plants to conserve water ashs.org. Stomatal conductance, which regulates CO2 uptake and water vapor release, is fundamentally linked to the carbon and water cycles copernicus.org.

Reallocation of Photoassimilates within Plant Organs

A significant physiological effect of this compound-ethyl is its capacity to alter the partitioning and reallocation of photoassimilates within plant organs. By suppressing vertical shoot growth through gibberellin inhibition, TE redirects carbohydrates and nutrients to other sink tissues, such as stems and roots cabidigitallibrary.orgresearchgate.netscielo.brscielo.br. This redirection can lead to enhanced root system development, promoting better rooting and more efficient absorption of water and nutrients from the soil scielo.brscielo.brresearchgate.net.

In crops like white oat, the reduction in plant height due to TE application can lead to a more efficient redistribution of photoassimilates to reproductive structures, contributing to higher yield and improved seed physiological quality scielo.brscielo.br. The increased availability of carbohydrates, particularly during periods of TE-induced shoot growth suppression, can be utilized for enhancing root or tiller growth researchgate.net. This shift in biomass allocation, favoring root development over excessive shoot elongation, can be a crucial adaptive mechanism, especially under challenging environmental conditions.

Plant Stress Physiology and Enhanced Tolerance Mechanisms

This compound-ethyl has emerged as a valuable tool for enhancing plant tolerance to various abiotic stresses, enabling plants to better cope with adverse environmental conditions. Its stress-protective properties are gaining increasing recognition bibliotekanauki.pl.

Mitigation of Abiotic Stresses

TE contributes to the mitigation of abiotic stresses by influencing several physiological and biochemical processes, including osmotic adjustment, maintenance of cellular hydration, and antioxidant activity ashs.orgresearchgate.netresearchgate.net.

This compound-ethyl significantly enhances plant tolerance to drought stress and improves water use efficiency (WUE). TE-treated plants consistently demonstrate improved drought resistance by exhibiting a reduced rate of water depletion from the soil, maintaining higher soil water content, and increasing leaf relative water content (RWC) during drought periods ashs.orgsciencedaily.comashs.org. For instance, in creeping bentgrass, TE application led to significantly higher turf quality and leaf photochemical efficiency under drought stress compared to untreated turf ashs.orgsciencedaily.com.

Table 2: Effects of this compound-ethyl (TE) on Water Relations in Creeping Bentgrass under Drought Stress

ParameterTE-Treated Plants (vs. Untreated)Source
Rate of Water Depletion from SoilReduced ashs.orgsciencedaily.com
Soil Water ContentHigher ashs.orgsciencedaily.com
Leaf Relative Water Content (RWC)Higher ashs.orgsciencedaily.com
Evapotranspiration (ET) RateLower (under non-stressed conditions); Higher (at 21 days of stress) researchgate.netashs.org
Turf QualitySignificantly Higher ashs.orgsciencedaily.comashs.org
Leaf Photochemical Efficiency (Fv/Fm)Significantly Higher ashs.orgsciencedaily.comashs.org
Osmotic AdjustmentGreater (due to soluble sugars, Ca, K) ashs.orgashs.orgashs.org
Clipping YieldSignificantly Lower (e.g., 0.2442 ± 0.0815 g vs. 0.5036 ± 0.0221 g) ashs.org
Heat Stress Acclimation and Recovery

This compound-ethyl also plays a role in enhancing plant acclimation and recovery from heat stress, often in combination with drought stress ashs.orgresearchgate.net. Its application helps plants maintain better turf quality and growth rates during periods of combined heat and drought stress researchgate.net. The beneficial effects are linked to the maintenance of photosynthetic activities and a greater level of cellular hydration, similar to its role in drought tolerance researchgate.net.

Salinity Stress Responses

This compound has been shown to improve plant tolerance to salinity stress. In Kentucky bluegrass (Poa pratensis L.), this compound-ethyl (TE) application at a moderate rate (e.g., 1 g/100 m²) enhanced turf quality, leaf total non-structural carbohydrates (TNC), and chlorophyll content under non-saline and low-salinity conditions. Under high salinity, this moderate TE application alleviated the decline in turf quality, antioxidant enzyme activities, leaf TNC, chlorophyll, and potassium (K+) content. Furthermore, treated turf exhibited lower proline, sodium (Na+), and malondialdehyde (MDA) contents, indicating reduced oxidative damage and improved osmotic adjustment ashs.org. Conversely, higher application rates of TE (e.g., 1.7 g/100 m²) could lead to more pronounced adverse effects under high salinity, suggesting a dose-dependent response ashs.org.

Studies on ultradwarf bermudagrass cultivars also indicate that TE can enhance root growth under moderate salinity levels, which may contribute to improved water absorption researchgate.net. The beneficial effects of TE under salt stress are attributed to growth promotion, enhanced chlorophyll content, improved water relations, and increased antioxidant enzyme activity, coupled with the accumulation of osmolytes researchgate.net.

Enhanced Tolerance to Shading Conditions

This compound-ethyl has been demonstrated to improve the performance and quality of various turfgrass species under shaded conditions. Shading often stimulates excessive vertical shoot growth, a shade avoidance mechanism that can be undesirable in turfgrass scispace.commsu.edu. TE application effectively reduces this vertical growth, leading to decreased clipping weights and an increased dry matter percentage, indicating reduced succulence researchgate.net.

Research on 'Diamond' zoysiagrass showed that repeated TE applications increased turf quality, particularly under 75% and 88% shade levels where vertical growth rates were high scispace.com. This improvement was linked to more favorable physiological responses, such as higher total non-structural carbohydrates (TNC) and canopy photosynthetic rates (Pn), especially under heavy shade scispace.commsu.edu. For instance, a 50% higher Pn was observed for turf treated with TE under 88% shade after 34 weeks, potentially due to increased tiller density scispace.com. TE also increased root mass in 'Diamond' zoysiagrass under heavy shade, despite reports of it decreasing total root length under natural light conditions in other species msu.edu.

In a two-year field study, sequential low-rate applications of TE increased the winter survival rate of 80% shaded supina bluegrass (Poa supina Schrad.) and ameliorated nonstructural carbohydrate losses during winter researchgate.net.

Table 1: Impact of this compound-ethyl on Turfgrass under Shading Conditions

Turfgrass SpeciesShade LevelKey Effects of TE ApplicationAssociated Physiological ChangesSource
'Diamond' Zoysiagrass75%, 88%Increased turf quality, reduced vertical growthHigher TNC, increased canopy photosynthetic rate, increased tiller density, increased root mass scispace.commsu.edu
Supina Bluegrass80%Increased winter survival rateAmeliorated nonstructural carbohydrate losses researchgate.net
Kentucky Bluegrass–Perennial Ryegrass, Creeping Bentgrass, Tall Fescue, Bermudagrass56%, 65%Improved quality and color, reduced vertical growth, decreased clipping weights, increased dry matter percentageReduced succulence researchgate.net

Involvement in Biotic Stress Responses and Disease Resistance Pathways

While this compound is primarily recognized for its effects on plant growth and abiotic stress tolerance, its involvement in biotic stress responses and disease resistance pathways is an area of ongoing research. Plants respond to biotic stresses, such as pathogens and pests, through complex molecular mechanisms involving gene expression, signaling pathways, and the accumulation of defense molecules creative-proteomics.comnih.gov. Phytohormones play a crucial role in regulating these responses researchgate.netfrontiersin.org.

Role of Antioxidant Enzyme Systems in Stress Mitigation

A significant mechanism by which this compound contributes to stress mitigation is its positive influence on the plant's antioxidant enzyme systems. Under stress conditions, plants produce reactive oxygen species (ROS) that can cause oxidative damage to cellular components ashs.org. To counteract this, plants activate enzymatic and non-enzymatic antioxidant defense systems ashs.org.

This compound-ethyl treatment has been shown to increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX) researchgate.netresearchgate.netfao.org. For example, wheat seedlings treated with TE under salt stress exhibited increased antioxidant enzyme activity, which was correlated with a lower content of malondialdehyde (MDA), an indicator of oxidative damage to cell membranes researchgate.netresearchgate.net. Similarly, in perennial ryegrass (Lolium perenne) under drought stress, TE application significantly increased the activities of CAT, SOD, APX, and POD, leading to less MDA and hydrogen peroxide (H2O2) content fao.orgnih.gov. This enhancement of antioxidant activity is considered a crucial factor in this compound's ability to improve plant tolerance to both drought and salinity stress ashs.orgresearchgate.netfao.org.

Table 2: Influence of this compound-ethyl on Antioxidant Enzyme Activity under Stress

Plant SpeciesStress TypeAntioxidant Enzymes AffectedObserved EffectSource
WheatSalinitySOD, CAT, POD, APXIncreased activity, lower MDA content researchgate.netresearchgate.net
Perennial RyegrassDroughtCAT, SOD, APX, PODIncreased activity, less MDA and H2O2 content fao.orgnih.gov
Kentucky BluegrassSalinitySOD, POX, APX, CAT, GRMaintained or increased activity, leading to less MDA ashs.org

Reproductive Development and Yield Components

This compound's role extends to influencing reproductive development and ultimately, yield components in various crops.

Impact on Flowering Phenology and Developmental Timing

As a gibberellin biosynthesis inhibitor, this compound-ethyl can significantly impact flowering phenology and developmental timing in plants. Gibberellins are known to promote floral development frontiersin.org. Therefore, inhibiting their synthesis can lead to a delay in flowering.

Studies on barley (Hordeum vulgare L.) have shown that this compound-ethyl can delay the time to flowering in genetically divergent cultivars by up to 200 degree days under controlled conditions nih.govresearchgate.net. This delay can be achieved with applications at both early (GS13, three-leaf stage) and late (GS33, stem elongation) developmental stages, with higher rates leading to a greater delay nih.govresearchgate.net. Notably, this compound-ethyl has been observed to extend the duration of pre-anthesis phases of development nih.gov. In some wheat varieties, a delay in flowering by up to 5 days has also been reported researchgate.net. This manipulation of flowering time can be a valuable tool for aligning crop development with optimal environmental conditions, especially in regions with specific growing seasons nih.gov.

Effects on Seed and Grain Yield Parameters

The impact of this compound on seed and grain yield parameters is complex and often dependent on the crop species, application rate, and environmental conditions. While its primary function is to reduce lodging (stem bending or folding) by shortening plant height and strengthening stems, which can indirectly protect yield, direct effects on yield components vary plantprotection.plresearchgate.netscielo.br.

In winter wheat, this compound-ethyl has been shown to increase the number of spikes per square meter and grain yield, despite decreasing dry matter production and internode length plantprotection.plresearchgate.net. For example, grain yields with this compound application were reported to be higher than untreated controls, ranging from 148.9% to 158.9% in some studies researchgate.net. This increase in yield is often associated with the reduction in lodging, which prevents yield losses researchgate.netscielo.brlifescientific.com.

However, in some instances, this compound application can negatively affect certain yield components. In forage sorghum, high doses of this compound-ethyl significantly reduced seed yield, by around 24% when applied once at specific growth stages (V8 or V12) cabidigitallibrary.org. Similarly, in rice, while TE application increased head rice milling yield and reduced lodging, it also decreased the 1000-grain weight for some cultivars tubitak.gov.tr. In wheat under desert conditions, TE application at 150 g a.i. ha−1 reduced plant height and decreased grain yield, which was associated with a significant reduction in the number of grains per spike and grain weight researchgate.net.

Table 3: Effects of this compound-ethyl on Seed and Grain Yield Parameters

Crop SpeciesEffect on Plant HeightEffect on Yield ComponentsOverall Yield ImpactSource
Winter WheatReducedIncreased spikes/m², increased stem diameterIncreased grain yield, reduced lodging plantprotection.plresearchgate.netscielo.br
Forage SorghumReducedReduced seed yield, reduced 1000-grain weightDecreased seed yield cabidigitallibrary.org
RiceReducedDecreased 1000-grain weight, increased head rice milling yieldIncreased head rice milling yield, reduced lodging tubitak.gov.tr
SoybeanReducedIncreased pods/plant, increased grains/plantIncreased productivity ufmt.br
Wheat (desert conditions)ReducedReduced grains/spike, reduced grain weightDecreased grain yield researchgate.net

Agronomic and Horticultural Efficacy of Trinexapac Applications

Efficacy in Lodging Prevention and Crop Structural Support

Trinexapac-ethyl (B166841) functions by inhibiting the 3β-hydroxylase enzyme, which is crucial for converting inactive gibberellin (GA) precursors into their active forms, such as GA1. scielo.brbioone.org This disruption in the gibberellin pathway leads to a reduction in cell elongation, particularly in the internodes, resulting in plants with reduced height and enhanced stem rigidity. scielo.brrsdjournal.orgsyngenta.casyngenta.co.nzresearchgate.netresearchgate.net The outcome is a more compact and structurally robust plant, significantly reducing the risk of lodging—the permanent displacement of stems from their upright position, often caused by wind or rain. syngenta.catandfonline.com

This compound-ethyl has demonstrated considerable efficacy in preventing lodging across various cereal crops, thereby preserving yield potential and improving harvest efficiency.

Table 1: Effect of this compound-ethyl on Wheat Stem Characteristics

CharacteristicEffect of this compound-ethyl ApplicationSource
Plant HeightReduced by 1-2 inches (average) bayer.us
2nd Basal InternodeReduced by 6-48% ccsenet.org
Stem DiameterIncreased researchgate.netccsenet.org
Stem ThicknessIncreased researchgate.netccsenet.org
Stem StrengthIncreased researchgate.netccsenet.org

Barley: this compound-ethyl is often preferred over other plant growth regulators for lodging mitigation in barley. Research indicates that it can reduce plant height by an average of 10 cm, significantly improving crop standability. mbcropalliance.ca This enhanced structural support is crucial for maintaining yield and quality, especially in high-yielding environments. bayer.usmbcropalliance.ca

Oats: In oat cultivation, this compound-ethyl effectively reduces internode elongation, plant height, and the incidence of lodging, which subsequently improves harvestability and standability. rsdjournal.orgsdstate.eduscielo.bracademicjournals.orgawsjournal.org Optimal application rates have been shown to reduce lodging without compromising grain yield. academicjournals.orgawsjournal.org

Rice: this compound-ethyl has been observed to reduce plant height in rice, with reported reductions of up to 0.34 meters. scielo.br This height reduction contributes to better lodging control in rice paddies.

Rye: Application of this compound-ethyl to rye crops at appropriate growth stages has been found to reduce plant height and the lodging index, which facilitates the harvest of high-quality grains. ccsenet.org

This compound-ethyl is also widely applied in forage crops, particularly for seed production, to manage canopy structure and prevent lodging.

Ryegrass (Perennial and Annual): In ryegrass seed crops, this compound-ethyl is extensively used to shorten stems, enhance stem strength, and reduce lodging. syngenta.co.nztandfonline.comtandfonline.comresearchgate.netoregonstate.eduagronomysociety.org.nzpeaceforageseed.ca Lodging can lead to substantial seed yield losses, sometimes ranging from 60% to 95%. tandfonline.com this compound-ethyl mitigates these losses by maintaining an upright canopy, which improves light interception and pollination efficiency. syngenta.co.nzagronomysociety.org.nz

Table 2: Impact of this compound-ethyl on Ryegrass Stem Length and Seed Yield

Application Rate (Moddus®)Stem Length Reduction (m)Seed Yield ( kg/ha )Seed Yield Increase (%)Source
0 ml/ha (Untreated)0.751715- researchgate.net
800 ml/ha0.662195~26% researchgate.net
1600 ml/ha0.602720~59% (from untreated) researchgate.net

Sorghum (Sweet Sorghum): Studies on sweet sorghum have indicated that this compound-ethyl treatment can lead to increased growth and sugar yield. researchgate.net

In sugarcane, this compound-ethyl serves as a crucial tool for managing crop height and improving harvest efficiency. It reduces plant height and internode length, making the plant more compact and less susceptible to lodging. scielo.brsyngenta-us.comatticusllc.com This structural modification is beneficial for both manual and mechanical harvesting operations. syngenta-us.com

Optimization of Yield and Biomass Partitioning in Cultivated Systems

Beyond lodging prevention, this compound-ethyl plays a role in optimizing yield and the partitioning of biomass by influencing plant physiological processes. It can improve rooting, enhance water and nutrient scavenging, and increase drought tolerance and fertilizer use efficiency. au.dk

This compound-ethyl generally leads to an increase in the harvest index across various field crops, including perennial ryegrass, tall fescue, and oats. academicjournals.orgresearchgate.netoregonstate.eduagronomysociety.org.nzpeaceforageseed.ca The harvest index is defined as the proportion of the total above-ground dry matter that constitutes the economically valuable yield, typically grain or seed. oregonstate.edu By reducing the biological yield (e.g., straw biomass) without negatively impacting the grain or seed yield, this compound-ethyl effectively reallocates photosynthates towards the reproductive parts of the plant, thereby increasing the harvest index. academicjournals.orgau.dk For instance, in annual ryegrass, the harvest index has been observed to increase from less than 10% in untreated crops to over 20% in this compound-ethyl treated crops. agronomysociety.org.nz This improved partitioning of assimilates contributes directly to higher economic yields.

Table 3: Influence of this compound-ethyl on Harvest Index

CropEffect on Harvest IndexSource
Perennial RyegrassIncreased researchgate.netoregonstate.edupeaceforageseed.ca
Tall FescueIncreased oregonstate.edupeaceforageseed.ca
OatsIncreased academicjournals.org
Annual RyegrassIncreased (e.g., from <10% to >20%) agronomysociety.org.nz

Management of Turfgrass and Amenity Areas

This compound-ethyl plays a significant role in modern turfgrass management by influencing various aspects of turf growth and appearance.

Suppression of Clipping Production and Mowing Frequency Reduction

A primary benefit of this compound-ethyl application is the substantial reduction in vertical shoot growth, which directly translates to decreased clipping production and a lower frequency of mowing wikidata.orgpic.intthegoodscentscompany.comnih.govnih.govuni.lubmrb.io. Studies have consistently demonstrated this effect across various turfgrass species. For instance, research on Kentucky bluegrass showed that TE application reduced clipping biomass and improved visual quality wikidata.org. In a study involving a four-species grass mixture, this compound-ethyl significantly suppressed grass growth, leading to a 43% reduction in mowing frequency compared to untreated control plots pic.intwikidata.org.

Another study observed that single applications of TE in summer suppressed vertical growth for up to eight weeks and reduced clipping production by up to 72% in warm-season turfgrass species such as Cynodon dactylon, Buchloe dactyloides, Zoysia japonica, Paspalum notatum, Paspalum vaginatum, and Eremochloa ophiurioides thegoodscentscompany.comfishersci.ca. Sequential summer applications extended this suppression, with mean clipping yields 21% and 39% lower than the control throughout a 15-week period in summer, and even more pronounced reductions of 65% and 67% in fall with single and sequential applications, respectively thegoodscentscompany.comfishersci.ca.

Clipping Yield Reduction with this compound-ethyl Application
Application TimingApplication TypeClipping Yield Reduction (vs. Control)Duration of SuppressionReference
SummerSingle applicationUp to 72%Up to 8 weeks thegoodscentscompany.comfishersci.ca
SummerSequential application21% and 39% (mean)Throughout 15 weeks thegoodscentscompany.comfishersci.ca
FallSingle application65%Not specified thegoodscentscompany.comfishersci.ca
FallSequential application67%Not specified thegoodscentscompany.comfishersci.ca
Annual (across species/varieties)Monthly applications15% to 29% fewer mowingsFull year nih.gov

The reduction in mowing frequency can be significant; for example, in one study, turf treated with TE was mown approximately 8 times over a 51-day period, while untreated plots required nearly 14 mowings pic.int. This growth suppression also allows for potential reductions in nitrogen fertilizer application while maintaining turf color and density herts.ac.uk.

Enhancement of Turf Quality, Density, and Coloration

TE also enhances turf quality by increasing tiller density and promoting horizontal shoot or stolon growth, which contributes to a denser sward nih.govsigmaaldrich.comwikipedia.org. This increased density is particularly beneficial under shaded conditions, where TE can maximize quality and color improvement, with Kentucky bluegrass–perennial ryegrass and bentgrass showing the most significant benefits made-in-china.comsigmaaldrich.com. For instance, 'Diamond' zoysiagrass under 75% and 88% shade showed improved turf quality and increased tiller density with repeated TE applications wikipedia.org.

Turf Quality and Coloration Improvements with this compound-ethyl
Turfgrass SpeciesObserved ImprovementConditionsReference
Kentucky bluegrassBetter visual quality, more reddish hue, improved overall appearanceGeneral application wikidata.org1stsci.comuni.lu
Supina bluegrassEnhanced color, increased chlorophyll (B73375) levelsGeneral application wikidata.org
Perennial ryegrassMore pronounced color effect, enhanced turf quality, increased chlorophyll contentSequential applications wikidata.orguni.lu
Creeping bentgrassSignificantly higher turf quality, improved leaf photochemical efficiencyUnder drought stress herts.ac.uknih.gov
'Diamond' ZoysiagrassIncreased turf quality (0.7 to 1.4 units), darker green color, increased tiller densityUnder 75% and 88% shade wikipedia.org

Furthermore, TE applications can increase turfgrass root mass, as the slowing of top growth redirects energy to below-ground plant parts, enhancing root and rhizome production bmrb.io. This contributes to improved stress tolerance, including drought and shade bmrb.iomade-in-china.comnih.gov.

Strategies for Annual Bluegrass Seedhead Suppression

While this compound-ethyl alone does not directly suppress annual bluegrass (Poa annua L.) seedheads, it is a crucial component in integrated management strategies, particularly when tank-mixed with other plant growth regulators like ethephon (B41061) herts.ac.uk. Ethephon is the primary PGR proven to consistently suppress annual bluegrass seedheads.

The strategic use of this compound-ethyl in these tank mixes offers several advantages. It can help delay seedhead production by annual bluegrass, potentially extending the window of efficacy for ethephon. Moreover, tank mixing TE with ethephon has been shown to reduce turf discoloration (chlorosis or yellowing) that can sometimes occur with ethephon alone, and it can improve the consistency of seedhead suppression. The timing of these applications is critical, often guided by phenological indicators like the "boot stage" (when the seedhead initiates formation inside the stem) or growing degree-day models. Research suggests that a sound seedhead suppression program often involves two or three sequential applications of ethephon, with TE being a beneficial addition to spring follow-up applications.

Dose-Response Relationships and Environmental Interactions

The efficacy of this compound-ethyl is not static; it is influenced by the specific turfgrass cultivar or genotype and various environmental factors.

Cultivar and Genotype Specificity of Response

Studies on bermudagrass cultivars have also shown cultivar-specific responses to sequential TE applications, particularly concerning cold hardiness, fall color retention, and spring green-up. Hybrid bermudagrass cultivars like 'Tifway' and 'Tifdwarf' demonstrated significantly higher color retention, rhizome survival, and spring green-up compared to seeded cultivars such as 'Regles' when treated with TE. The magnitude of quality improvement under shaded conditions due to TE application is also species-dependent, with Kentucky bluegrass–perennial ryegrass and bentgrass showing greater benefits than bermudagrass, supina bluegrass, or tall fescue made-in-china.comsigmaaldrich.com. This highlights the importance of considering the specific genetic characteristics of the turfgrass when planning TE applications.

Influence of Environmental Factors (e.g., Temperature, Soil Moisture) on Efficacy

Environmental conditions, particularly temperature and soil moisture, significantly influence the efficacy and duration of this compound-ethyl's effects herts.ac.uknih.govnih.gov. Temperature has been reported to affect TE efficacy, with increased temperatures potentially accelerating the dissipation of TE and leading to shorter suppression durations nih.gov. Research indicates that TE can effectively reduce vertical shoot growth at both high (35–36°C) and low (20–22°C) temperatures, but its impact on stolon development may differ, being more pronounced at higher temperatures nih.gov. Autumn applications of TE when temperatures are cool (approximately 25°C) have been observed to decrease turfgrass density and quality nih.gov.

This compound-ethyl also plays a role in enhancing turfgrass tolerance to drought stress herts.ac.ukbmrb.ionih.gov. TE-treated plants exhibit a reduced rate of water depletion from the soil, evidenced by higher soil water content, lower evapotranspiration rates, and higher leaf relative water content during drought stress compared to untreated plants herts.ac.uknih.gov. This improved water status is associated with enhanced osmotic adjustment due to the accumulation of inorganic solutes and soluble sugars nih.gov. While these physiological benefits are observed, it is important to note that the effectiveness of TE may vary between controlled growth chamber environments and field conditions, where factors like temperature and light intensities can fluctuate more widely herts.ac.uk.

Environmental Fate, Behavior, and Ecotoxicological Implications of Trinexapac

Environmental Degradation Pathways and Metabolite Formation

The environmental degradation of trinexapac-ethyl (B166841) primarily involves hydrolysis and biodegradation, leading to the formation of several metabolites uni.lunih.gov. Photodegradation also contributes to its dissipation in certain environmental compartments uni.lunih.gov. The major environmental degradates of this compound-ethyl include its free acid, this compound (CGA-179500), CGA-313458 (an open-chain cyclohexane (B81311) ring), CO2, and an unidentified hydroproduct M3 uni.lu.

Hydrolysis Kinetics and pH Dependency

This compound-ethyl's hydrolysis is significantly influenced by pH. It exhibits stability under acidic and neutral conditions but hydrolyzes rapidly in basic environments uni.lu.

Table 1: Hydrolysis Half-lives of this compound-ethyl

pH ValueTemperature (°C)Half-life (days)Source
520228 - 562
720455 - 908
9208.1 uni.lu

This data indicates that hydrolysis is a significant degradation pathway for this compound-ethyl in basic media, while degradation is substantially slower in neutral and acidic conditions. The primary hydrolysis product at pH 9 is this compound (CGA-179500).

Photodegradation Processes in Aqueous and Soil Environments

Photodegradation is generally not considered a major degradation pathway for this compound-ethyl in aqueous and soil environments uni.lu. However, studies have shown that this compound-ethyl can undergo phototransformation. In sterile water, this compound-ethyl was significantly degraded under artificial light, with a calculated half-life of 6.5 days, equivalent to 21.3 days of midday summer sunlight. Negligible degradation occurred in dark control vessels.

In soil, the phototransformation half-life of this compound-ethyl is reported as 43.7 days. Major metabolites formed during photolysis under dry conditions include CGA179500 (max. 22.8% AR), CGA300405 (max. 12.5% AR), and CGA275537 (max. 10.8% AR) nih.gov. Under moist conditions, the major metabolites were CGA179500 (max. 61.5% AR) and CGA275537 (max. 6.5% AR) nih.gov.

Biodegradation by Microbial Communities in Soil and Water

Microbial degradation is a crucial pathway for the dissipation of this compound-ethyl and its metabolite this compound in soil and water. The presence of soil microbial communities significantly accelerates the degradation of these compounds.

Aerobic Degradation Kinetics

Under aerobic conditions in non-sterile soil, this compound-ethyl dissipates rapidly, almost completely within 24 hours. In contrast, in sterilized soil, the degradation of this compound-ethyl follows first-order kinetics with a half-life of 4.44 days (106.64 hours). This highlights the significant role of microbial degradation. The major metabolite formed under aerobic conditions in soil is this compound (CGA179500), which exhibits low to moderate persistence nih.gov. Mineralization to carbon dioxide can account for a substantial portion of the applied radioactivity nih.gov.

Table 2: Aerobic Degradation Half-lives in Soil (this compound-ethyl and this compound)

CompoundSoil ConditionHalf-life (DT50)Source
This compound-ethylNon-sterile< 1 day (within 24 hours)
This compound-ethylSterilized4.44 days (106.64 h)
This compoundNon-sterile (Shandong)1.66 days
This compoundNon-sterile (Tianjin)2.32 days

In laboratory incubations of dark aerobic natural sediment-water systems, this compound-ethyl showed low persistence, forming this compound (CGA179500) as a major metabolite nih.gov.

Anaerobic Degradation Kinetics

Degradation of this compound-ethyl in anaerobic soil incubations is also fast, with a degradation pathway similar to that under aerobic conditions nih.gov. In sterilized soil under anaerobic conditions, the DT50 for this compound-ethyl was 6.88 days (165.04 hours). Similar to aerobic conditions, this compound-ethyl dissipated almost completely within 24 hours in non-sterile anaerobic soil, further supporting the importance of microbial degradation.

Table 3: Anaerobic Degradation Half-life in Soil (this compound-ethyl)

CompoundSoil ConditionHalf-life (DT50)Source
This compound-ethylSterilized6.88 days (165.04 h)
This compound-ethylNon-sterile< 1 day (within 24 hours)

Characterization of Major Transformation Products (e.g., this compound Acid, CGA300405)

The primary degradation product of this compound-ethyl in both plants and animals, as well as in the environment, is This compound Acid , also known as CGA179500 uni.lunih.gov. This transformation occurs through the rapid hydrolysis of the ethyl ester uni.lu. This compound acid is characterized as a monocarboxylic acid, specifically 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid. It is highly soluble in water, with solubility increasing with pH.

Another significant metabolite identified is CGA300405 , which is chemically known as 3-ethoxycarbonylpentanedioic acid. CGA300405 has been observed as a major phototransformation product of this compound-ethyl, particularly under dry conditions nih.gov.

Table 4: Major Transformation Products of this compound

Metabolite NameChemical NameFormation Pathway(s)Source
This compound Acid (CGA179500)4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acidHydrolysis, Photodegradation, Biodegradation uni.lunih.gov
CGA3004053-ethoxycarbonylpentanedioic acidPhotodegradation nih.gov
CGA313458Open chain cyclohexane ringEnvironmental Degradation uni.lu
CGA275537(unspecified)Photodegradation nih.gov
M3Unidentified hydroproductEnvironmental Degradation uni.lu

Environmental Transport and Persistence in Different Compartments

This compound-ethyl, the active ingredient in many formulations, is degraded in the environment, primarily through microbiological processes. Its degradation products are further degraded, albeit at a slower rate. fmc-agro.co.uk

Soil Adsorption, Desorption, and Leaching Potential

This compound-ethyl exhibits moderate mobility in soil under normal conditions. fmc-agro.co.ukherts.ac.ukherts.ac.uk The adsorption coefficient (Koc) values for this compound-ethyl vary across studies, with reported values including 94 L/kg publications.gc.ca, 60 L/kg bund.de, 60-629 L/kg croplink.ie, and 440 pesticideinfo.org. This variability can influence its movement within soil profiles. This compound-ethyl has a low potential to leach into deeper soil layers. regulations.gov

The persistence of this compound-ethyl in soil varies depending on conditions. Primary half-life times in soil are typically less than 1 day, with degradation products persisting longer. fmc-agro.co.uk Other studies report aerobic soil half-lives ranging from 0.16 days (non-persistent) herts.ac.uk to 327 days at 20°C publications.gc.ca. More detailed research indicates half-lives in aerobic soil metabolism studies ranging from 2.8 hours in loam soil to 4.3 days in loamy sand soil. Under anaerobic soil conditions, biodegradation is slower, with an estimated half-life of approximately 25 days in sandy loam soil. regulations.gov

Table 1: this compound-ethyl Soil Fate Parameters

ParameterValue(s)Source
Soil MobilityModerately mobile fmc-agro.co.ukherts.ac.ukherts.ac.uk
Koc (L/kg)94, 60, 60-629, 440 publications.gc.cabund.decroplink.iepesticideinfo.org
Leaching PotentialLow regulations.gov
Primary Soil Half-life< 1 day fmc-agro.co.uk
Aerobic Soil Half-life (DT₅₀)0.16 days (typical), 2.8 hours - 4.3 days herts.ac.ukregulations.gov
Anaerobic Soil Half-life~25 days regulations.gov

Persistence and Dissipation in Surface and Groundwater Systems

This compound-ethyl and its breakdown products are generally not persistent in water bodies and are not expected to move to sediments. publications.gc.ca The compound is considered stable to hydrolysis in acidic and neutral conditions, but it appears to hydrolyze under basic conditions with a half-life of 8.1 days. regulations.gov Photodegradation is not considered a major degradation pathway in aqueous environments, although an environmental phototransformation half-life of about 18 days has been reported for aqueous photolysis. regulations.govregulations.gov

Biodegradation is a significant dissipation pathway for this compound-ethyl in aquatic environments. Half-lives in aerobic aquatic metabolism studies ranged from 2.8 days in a river water-sand sediment system to 4.0 days in a pond water-sandy clay loam sediment system. In anaerobic aquatic metabolism studies, half-lives averaged 3.5 days in pond water and lake water-sediment systems. regulations.gov While one source indicates a water half-life of 441 days at 20°C publications.gc.ca, other detailed studies on hydrolysis and biodegradation suggest faster dissipation under specific conditions. This compound-ethyl is not expected to move to sediments. publications.gc.ca

Estimated environmental concentrations (EECs) for this compound-ethyl in groundwater, based on modeling, have been as low as 0.009 µg/L. regulations.gov

Table 2: this compound-ethyl Water Fate Parameters

ParameterValue(s)Source
Persistence in WaterNot persistent in aerobic aquatic systems publications.gc.ca
HydrolysisStable (acidic/neutral), t½ = 8.1 days (basic) regulations.gov
Aqueous Photolysis Half-life~18 days regulations.govregulations.gov
Aerobic Aquatic Metabolism t½2.8 - 4.0 days regulations.gov
Anaerobic Aquatic Metabolism t½~3.5 days regulations.gov
Sediment Half-life (20°C)223 days publications.gc.ca
Groundwater Concentration (modeled)0.009 µg/L regulations.gov

Volatilization Potential from Environmental Matrices

This compound-ethyl has a low vapor pressure, reported as 0.003 Pa at 20°C nih.govinchem.orgitcilo.org and 0.001 mPa herts.ac.uk, indicating low volatility. herts.ac.uknih.govinchem.orgitcilo.org Its low Henry's Law Constant (5.40 x 10⁻⁴ Pa m³ mol⁻¹ herts.ac.uk) further suggests a low potential for volatilization from moist soil and water surfaces under field conditions. publications.gc.ca Consequently, this compound-ethyl is not expected to be found in the air or travel long distances from its application site, and volatilization is not considered a significant route of dissipation. publications.gc.caregulations.gov

Ecotoxicological Assessment and Non-Target Organism Effects

This compound-ethyl has been evaluated for its ecotoxicological profile, and it is generally considered harmful to aquatic organisms, with long-lasting effects. fmc-agro.co.uknih.govinchem.orgitcilo.orgsyngenta.co.uklifescientific.comlgcstandards.comlgcstandards.comsyngentaturf.co.uksyngenta.co.uk However, it is considered non-toxic to fish, aquatic invertebrates, birds, mammals, insects, and soil micro- and macroorganisms in some contexts. fmc-agro.co.uk A low acute and chronic risk to aquatic organisms has been concluded for this compound-ethyl and its pertinent surface water metabolites. nih.gov Furthermore, a low risk to earthworms and other soil macro and microorganisms, as well as non-target arthropods, has been observed for this compound-ethyl and its metabolites. nih.gov The potential for bioaccumulation of this compound-ethyl is low, with a bioaccumulation factor of 6 for whole fish. fmc-agro.co.uk

Toxicity to Aquatic Ecosystems

This compound-ethyl is classified as toxic or very toxic to aquatic life with long-lasting effects. nih.govsyngenta.co.uklgcstandards.comlgcstandards.comsyngentaturf.co.uksyngenta.co.uk

Fish Toxicity (Acute and Chronic)

Acute toxicity studies on fish show varying lethal concentrations. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 was reported as 13.7 mg/l. fmc-agro.co.uk In zebra fish (Danio rerio), the 96-hour LC50 was > 1 - 10 mg/l. syngenta.co.uk For Ictalurus punctatus, a 96-hour LC50 of 35 mg/L was observed. lgcstandards.comlgcstandards.com

Chronic toxicity assessments include the No Observed Effect Concentration (NOEC) for fathead minnow (Pimephales promelas), which was determined to be 0.41 mg/l over a 35-day exposure period. herts.ac.uksyngentaturf.co.uksyngenta.co.uk

Table 3: this compound-ethyl Ecotoxicity to Aquatic Organisms

Organism (Species)EndpointValue (mg/L)Exposure DurationSource
Fish
Rainbow Trout (Oncorhynchus mykiss)96-h LC5013.796 hours fmc-agro.co.uk
Zebra Fish (Danio rerio)96-h LC50> 1 - 1096 hours syngenta.co.uk
Ictalurus punctatus96-h LC503596 hours lgcstandards.comlgcstandards.com
Fathead Minnow (Pimephales promelas)NOEC0.4135 days herts.ac.uksyngentaturf.co.uksyngenta.co.uk
Aquatic Invertebrates
Daphnids (Daphnia magna)48-h EC5021.548 hours fmc-agro.co.uk
Daphnids (Daphnia magna)NOEC2.421 days syngentaturf.co.uksyngenta.co.uk
Water Flea (Daphnia magna)NOEC29Acute publications.gc.ca
Ceriodaphnia dubia (water flea)EC503.7896 hours syngenta.co.uk
Daphnia magnaEC40> 142.548 hours lgcstandards.comlgcstandards.com
Algae
Green Algae (Pseudokirchneriella subcapitata)72-h IC5016.672 hours fmc-agro.co.uk
Aquatic Plants
Duckweed (Lemna gibba)7-day EC50> 1007 days fmc-agro.co.uk
Duckweed (Lemna gibba)7-day NOEC3.27 days fmc-agro.co.uk
Myriophyllum spicatum (Eurasian watermilfoil)NOEC0.02514 days syngentaturf.co.uk
Aquatic Invertebrate Toxicity (e.g., Daphnia magna)

Studies on aquatic invertebrates, particularly Daphnia magna, provide critical insights into the acute toxicity of this compound and its ethyl ester. For this compound-ethyl, the 48-hour EC50 (Effective Concentration 50%) for Daphnia magna has been reported at >142 mg/L claytonpp.comsyngenta.co.uk. Another assessment indicates an EC50 of 111 mg/L for Daphnia magna for this compound (the acid metabolite) herts.ac.uk. In contrast, a product containing this compound showed an EC50 for Daphnia magna Straus of 2.9 mg/L over 48 hours claytonpp.com. This suggests that formulated products or specific forms might exhibit different toxicity profiles compared to the technical active substance.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

Compound/ProductOrganismEndpointValue (mg/L)Exposure TimeSource
This compound-ethylDaphnia magnaEC50>14248 h claytonpp.comsyngenta.co.uk
This compound (acid)Daphnia magnaEC5011148 h herts.ac.uk
Product (this compound)Daphnia magna StrausEC502.948 h claytonpp.com
This compound-ethylAmericamysisLC506.5- syngenta.co.uk
Algal Growth Inhibition

This compound-ethyl has been shown to potentially inhibit the growth of aquatic plants and algae agrogreat.comsunriseagro2005.com. Specific data on algal growth inhibition tests are available. For Anabaena flos-aquae (blue-green algae), the EbC50 (Effective concentration based on biomass) was 5.6 mg/L and the ErC50 (Effective concentration based on growth rate) was 8.3 mg/L, both over a 96-hour exposure period claytonpp.com. For the green algae Pseudokirchneriella subcapitata, the ErC50 was reported as 24.5 mg/L, and the EbC50 as 14.3 mg/L, also over 96 hours claytonpp.com. Another study reported a 72-hour IC50 (Inhibitory Concentration 50%) of 16.6 mg/L for Pseudokirchneriella subcapitata fmc-agro.co.uk. Furthermore, Lemna gibba (duckweed) showed an EbC50 of 25 mg/L and an ErC50 of 55 mg/L over 7 days claytonpp.com. The product containing this compound is classified as toxic for algae and higher aquatic plants bund.de.

Table 2: Algal and Aquatic Plant Growth Inhibition by this compound

OrganismEndpointValue (mg/L)Exposure TimeSource
Anabaena flos-aquaeEbC505.696 h claytonpp.com
Anabaena flos-aquaeErC508.396 h claytonpp.com
Pseudokirchneriella subcapitataErC5024.596 h claytonpp.com
Pseudokirchneriella subcapitataEbC5014.396 h claytonpp.com
Pseudokirchneriella subcapitataIC5016.672 h fmc-agro.co.uk
Lemna gibbaEbC50257 d claytonpp.com
Lemna gibbaErC50557 d claytonpp.com
Lemna gibbaNOEC3.27 d fmc-agro.co.uk

Toxicity to Terrestrial Organisms

The impact of this compound on terrestrial organisms, including soil biota, beneficial insects, and higher vertebrates, is a key aspect of its environmental risk assessment.

Soil Macro- and Microorganisms (e.g., Earthworms)

This compound-ethyl is generally considered non-toxic to soil micro- and macroorganisms fmc-agro.co.uk. An acute toxicity study on the earthworm Eisenia fetida with this compound acid (CGA179500) was conducted in 2000 publications.gc.ca. While specific numerical data for this compound's toxicity to earthworms were not detailed in the provided search results, the broader peer review of this compound-ethyl's risk assessment included considerations for earthworms and soil microorganisms nih.goveuropa.eu.

Beneficial Insects (e.g., Honey Bees)

Available data include suitable acute (oral and contact) and chronic (adult and larvae) toxicity studies on honeybees for this compound-ethyl nih.gov. This compound-ethyl is considered non-toxic to insects fmc-agro.co.uk. Furthermore, the product containing this compound-ethyl is classified as non-harmful for populations of relevant beneficial insects bund.debund.de. An acute contact toxicity study with the honey bee (Apis mellifera) for this compound-ethyl (CGA 163935) was reported in 1990 publications.gc.ca.

Avian and Mammalian Exposure and Risk Assessment

Risk assessments for this compound-ethyl have concluded a low acute and long-term risk to birds and wild mammals across all routes of exposure and for various representative uses nih.gov. For mammals, the calculated acute Toxicity Exposure Ratio (TER) was 154, exceeding the trigger of 10, and the long-term TER was 7.8, exceeding the trigger of 5, indicating an acceptable risk bund.de. The lowest NOEL (No Observed Effect Level) for reproduction exposure in birds was 18.9 mg a.s./kg bw/d bund.de. For a small omnivorous bird, the long-term screening risk assessment showed a TER of 2.75 bund.de.

Table 3: Mammalian Risk Assessment (Screening Level)

SubstanceRisk Assessment LevelIndicator MammalTime ScaleTERTER TriggerSource
This compound-ethylScreeningSmall herbivorous mammalAcute15410 bund.de
This compound-ethylScreeningSmall granivorous mammal (bare soil)Long-term7.85 bund.de
This compound-ethylScreeningSmall herbivorous mammal (sugar beet)Long-term7.85 bund.de

Table 4: Avian Risk Assessment (Long-term Screening Level)

SubstanceIndicator BirdApplication Rate ( kg/ha )NOEL (mg/kg bw/day)TERLTSource
This compound-ethylSmall omnivorous bird0.218.92.75 bund.de

Advanced Research Perspectives and Methodologies in Trinexapac Studies

Applications of "Omics" Technologies in Trinexapac Research

"Omics" technologies, including transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes occurring within plants in response to this compound application. These approaches are crucial for understanding the complex regulatory networks and physiological adaptations induced by the plant growth regulator.

Transcriptomics involves the quantitative analysis of gene expression changes at a specific time point and under particular conditions, revealing complex regulatory networks at the whole-genome level nih.govfrontierspartnerships.org. In this compound research, transcriptomic studies aim to identify genes and pathways whose expression is altered by the compound, particularly those related to its primary mode of action: the inhibition of gibberellin (GA) biosynthesis plantprotection.plslu.semdpi.com.

Research has shown that This compound-ethyl (B166841) interferes with later stages of GA formation by mimicking co-substrates of key enzymes, such as GA12-aldehyde conversion to GA1, and GA1 to GA8 slu.se. Studies on wheat (Triticum aestivum L.) and perennial ryegrass (Lolium perenne L.) have utilized transcriptomic analysis to observe the influence of this compound-ethyl on genes involved in the gibberellin biosynthesis pathway researchgate.netfrontiersin.org. For instance, genes encoding enzymes like gibberellin 20 oxidase (GA20ox), gibberellin 3 oxidase (GA3ox), gibberellin 2 oxidase (GA2ox), ent-copalyl diphosphate (B83284) synthase (CPS), and ent-kaurene (B36324) synthase (KS) have been identified as being down-regulated in response to this compound-ethyl researchgate.netfrontiersin.org. This down-regulation directly correlates with the observed reduction in plant height and improved lodging resistance plantprotection.plresearchgate.net. Furthermore, a gibberellin response gene, lipid transfer protein 3 (LTP3), was also found to be significantly decreased in shade-treated perennial ryegrass mutants exhibiting dwarfism and shade tolerance, suggesting a role for GA in these phenotypes frontiersin.org.

Gene/EnzymePathwayObserved Effect (this compound)Reference
GA20oxGibberellin BiosynthesisDown-regulated researchgate.netfrontiersin.org
GA3oxGibberellin BiosynthesisDown-regulated researchgate.net
GA2oxGibberellin BiosynthesisDown-regulated researchgate.net
CPSGibberellin BiosynthesisDown-regulated researchgate.net
KSGibberellin BiosynthesisDown-regulated researchgate.netfrontiersin.org
LTP3GA ResponseDown-regulated frontiersin.org

This compound-ethyl's impact on plant growth and stress tolerance is mediated, in part, through changes in protein profiles. For example, research on Kentucky bluegrass has explored proteins and metabolites regulated by this compound-ethyl in relation to drought tolerance cabidigitallibrary.org. While direct comprehensive proteomic studies specifically detailing this compound's effects are emerging, general plant proteomic research under stress conditions, which this compound can ameliorate, provides context. For instance, drought stress can alter the abundance of calcium-binding proteins (e.g., calmodulin, calreticulin, calcium-dependent protein kinase), histones, and RNA processing-related proteins nih.gov. This compound's ability to improve turf quality and leaf photochemical efficiency under drought stress suggests an indirect influence on these protein-mediated stress responses ashs.org. Furthermore, this compound-ethyl can alter plant hormonal patterns, which in turn can affect the expression and activity of various proteins alberta.caresearchgate.net.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, i.e., the study of their small-molecule metabolite profiles frontiersin.orgnih.gov. This "omics" approach provides a direct readout of the physiological state of a plant in response to this compound.

This compound-ethyl undergoes rapid metabolism in plants, primarily through the hydrolysis of its ethyl ester to form this compound acid (also known as this compound) nih.govregulations.govregulations.gov. This acid metabolite is a major component of the residues found in plants nih.govregulations.gov. Other identified metabolites include tricarballylic acid (CGA275537) and aconitic acid (CGA312753), which can be formed through ring cleavage and decarboxylation pathways nih.govfao.org. This compound-ethyl also interferes with the biosynthesis of other plant compounds beyond gibberellins, such as ethylene (B1197577) and flavonoids, by mimicking co-substrates of enzymes involved in their synthesis slu.se. Studies have shown that this compound-ethyl application can lead to increased accumulation of soluble sugars and inorganic ions (e.g., Ca and K) in leaves of drought-stressed creeping bentgrass, contributing to osmotic adjustment and improved drought tolerance ashs.org. Metabolomics helps to comprehensively profile these shifts in metabolic pathways, offering insights into the biochemical mechanisms underlying this compound's effects on plant growth and stress resilience.

CompoundMetabolic Role/OriginObserved Effect (this compound)Reference
This compound (acid)Primary metabolite of this compound-ethylMajor residue component in plants nih.govregulations.govregulations.gov
CGA275537 (Tricarballylic acid)Metabolite from ring cleavage/decarboxylationIdentified in various plant matrices nih.govregulations.govfao.org
CGA312753 (Aconitic acid)Metabolite from ring cleavage/decarboxylation; Citric acid cycle intermediateIdentified in rice husk nih.govfao.org
EthylenePlant hormoneBiosynthesis retarded slu.se
FlavonoidsSecondary metabolitesSynthesis retarded slu.se
Soluble SugarsPrimary metabolitesIncreased accumulation (under drought stress) ashs.org
Inorganic Ions (Ca, K)Nutrients/OsmolytesIncreased accumulation (under drought stress) ashs.org

Computational Modeling and Predictive Analytics for Optimized this compound Use

Computational modeling and predictive analytics are increasingly vital for optimizing the application of this compound, moving beyond traditional calendar-based schedules to more precise, environmentally informed strategies.

Growing Degree Day (GDD) models are a cornerstone of optimized this compound application, particularly in turfgrass management. These models utilize heat accumulation to predict the rate at which this compound-ethyl is metabolized by plants, thereby indicating the optimal reapplication timing to maintain consistent growth regulation and prevent "rebound" growth asianturfgrass.comcornell.eduissuu.comconfex.com. The efficacy of this compound-ethyl declines during warmer periods due to increased metabolism by plants, making GDD models more effective than fixed calendar schedules cornell.eduissuu.comconfex.commsu.edu.

Research has demonstrated that applying this compound-ethyl based on GDD accumulation leads to more uniform suppression of turf growth and can reduce the total number of applications needed throughout a season asianturfgrass.comcornell.eduissuu.com. For creeping bentgrass, a common recommendation is to reapply this compound-ethyl when 200 GDD (base 0°C or 32°F) have accumulated asianturfgrass.comcornell.educonfex.commsu.edu. Studies have shown that reapplication intervals of 100 or 200 GDD (base 0°C) consistently provided a 20-30% reduction in clipping production and maintained superior turfgrass quality and chlorophyll (B73375) index compared to longer intervals or calendar-based applications confex.com. For ultradwarf bermudagrass, a 220 GDD (base 10°C) interval has been investigated, showing benefits in plant health, visual quality, and golf ball roll distances, while also leading to fewer applications compared to weekly or twice-weekly schedules issuu.com. Further research has explored optimal base temperatures, indicating that a GDD model with a base temperature of 0°C (GDD0) predicted suppression better than a GDD10 model for ultradwarf bermudagrass, with the maximum suppression point occurring at 262 GDD0 researchgate.netbillrosefoundation.org.

Turfgrass SpeciesRecommended GDD IntervalBase TemperatureBenefitsReference
Creeping Bentgrass200 GDD0°C (or 32°F)Consistent growth regulation, reduced clipping yield, improved turf quality asianturfgrass.comcornell.educonfex.commsu.edu
Ultradwarf Bermudagrass220 GDD10°CIncreased plant health, visual quality, desired ball roll distances, fewer applications issuu.com
Ultradwarf Bermudagrass262 GDD (for MSP)0°COptimal prediction of maximum suppression point researchgate.netbillrosefoundation.org

Environmental fate and transport modeling are critical for assessing the potential movement and persistence of this compound and its metabolites in the environment. These models use chemical properties and environmental parameters to predict concentrations in various compartments like soil, surface water, and groundwater.

Models such as PRZM/EXAMS (Pesticide Root Zone Model / Exposure Analysis Modeling System) and SCI-GROW (Screening Concentration in Groundwater) are employed to estimate Predicted Environmental Concentrations (PECs) of this compound-ethyl and its degradates publications.gc.caregulations.gov. The primary degradation pathway of this compound-ethyl in the environment involves its rapid hydrolysis to this compound acid regulations.gov. Other metabolites identified in environmental studies include CGA300405 and an isomer referred to as WaterM3Photolysis nih.govpublications.gc.ca.

Environmental transport of this compound-ethyl can occur through surface water runoff, spray drift, and to a lesser extent, soil erosion regulations.gov. Leaching into groundwater is generally not considered a major dissipation pathway due to its low potential for leaching, as indicated by terrestrial field dissipation studies regulations.gov. Model simulations have been used to calculate estimated drinking water concentrations (EDWCs) for both groundwater and surface water, considering factors like soil half-life, water half-life, sediment half-life, and photolysis half-life publications.gc.caregulations.gov. For instance, the soil half-life of this compound-ethyl is approximately 327 days at 20°C, while its water half-life is around 441 days at 20°C, and its photolysis half-life is 23.5 days at 40° latitude publications.gc.ca. These models are essential for understanding the environmental behavior of this compound and informing risk assessments.

Environmental Fate ParameterValue (this compound-ethyl)Reference
Koc (L/kg)94 publications.gc.ca
Water Half-life (days)441 (at 20°C) publications.gc.ca
Sediment Half-life (days)223 (at 20°C) publications.gc.ca
Photolysis Half-life (days)23.5 (at 40° latitude) publications.gc.ca
HydrolysisStable (this compound-ethyl); Rapid hydrolysis to this compound acid regulations.govpublications.gc.ca
Soil Half-life (days)327 (at 20°C) publications.gc.ca
Groundwater Leaching PotentialLow regulations.gov

Development and Refinement of Analytical Methodologies for this compound and Metabolite Detection

The accurate detection and quantification of this compound and its metabolites are crucial for understanding its environmental fate, plant uptake, and efficacy. Modern analytical methodologies primarily leverage advanced chromatographic and mass spectrometric techniques to achieve high sensitivity and specificity across diverse matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as the cornerstone for analyzing this compound and its primary metabolite, this compound acid (CGA179500), as well as other transformation products like CGA300405 and CGA313458 regulations.govepa.govfera.co.ukepa.gov. For instance, Syngenta Analytical Method 110-01 and its modified versions, GRM020.01A and REM 137.14, are widely employed. Method GRM020.01A is specifically designed for determining this compound acid residues in crop matrices, often incorporating a strong acid hydrolysis/extraction step to release both free and conjugated residues from field-grown grass commodities regulations.gov. Similarly, REM 137.14 is utilized for livestock matrices regulations.gov. For water samples, method GRM020.08B facilitates direct analysis of this compound-ethyl metabolites via LC-MS/MS after sample dilution epa.govepa.gov.

In the context of wheat analysis, this compound (the free acid metabolite of this compound-ethyl) is typically extracted using acetonitrile (B52724) in an aqueous phosphate (B84403) buffer (pH 7). The extract is then directly injected into a High-Performance Liquid Chromatography (HPLC) system coupled with negative ion electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) acs.orgnih.govacs.org. This method identifies this compound by its precursor ion [M-H]- at m/z 223, which fragments into characteristic product ions at m/z 135 and 179 acs.orgnih.govacs.org.

Analytical methods for this compound and its metabolites demonstrate robust performance characteristics, as summarized in the table below:

Table 1: Performance Characteristics of Analytical Methods for this compound and Metabolites

Analyte(s)MatrixMethod TypeLOQ/RangeRecoveries (%)RSD (%)LODSource
This compound acid (CGA179500)Crop, LivestockLC-MS/MS0.01 ppm--- regulations.gov
CGA300405, CGA313458 (this compound-ethyl metabolites)Surface WaterLC-MS/MS10.0 µg/L (10.0 ppb)--- epa.govepa.gov
This compound (free acid metabolite)WheatLC-ESI-MS/MS10-200 µg/kg (validated range)71-94<105 µg/kg acs.orgnih.govacs.org
This compound-ethyl, this compoundWheat (kernels, plants, straw, soil)HPLC-MS/MS-72.0-108.22.1-11.0- researchgate.net
This compound-ethylCereal matricesLC-MS/MS0.003-0.05 mg/kg (LOD)--0.003-0.05 mg/kg fera.co.uk

Despite these advancements, challenges persist. For instance, standard FDA multi-residue methods may not be suitable for detecting this compound-ethyl and this compound in plant commodities regulations.gov. Furthermore, this compound-ethyl can degrade rapidly after field application, which can complicate its detection in some studies researchgate.neteurl-pesticides.eu.

Investigation of Hormesis Phenomena in Response to this compound

Hormesis describes a biphasic dose-response phenomenon where low doses of a substance, which would be toxic at higher concentrations, elicit a stimulatory or beneficial effect cdnsciencepub.comscielo.brlapda.org.brfrim.gov.my. This effect has been a subject of significant investigation in the context of this compound-ethyl application in various plant species.

Numerous studies have reported hormetic effects of this compound-ethyl, particularly in eucalyptus seedlings. Low doses have been shown to positively influence plant growth, enhance photosynthetic parameters, and potentially confer greater tolerance to environmental stresses cdnsciencepub.comscielo.brlapda.org.brfrim.gov.myresearchgate.netresearchgate.net. For example, research on Eucalyptus urograndis has demonstrated gains of up to 19% in leaf area and 8% in total dry matter following this compound-ethyl application scielo.br. In Eucalyptus urophylla, specific low doses of this compound-ethyl resulted in observed increases in height (6.96%) and diameter (6.85%) scielo.br. Another study reported a 29.2% increase in the crown diameter of E. urograndis at an application rate of 200 g a.i. ha⁻¹ cdnsciencepub.comlapda.org.br. Increases in plant height (9.6%) and stem diameter have also been observed in Eucalyptus urograndis clones at a 20% dose lapda.org.br.

The mechanism underlying this compound-ethyl's action involves the inhibition of the 3β-hydroxylase enzyme within the gibberellin (GA) biosynthesis pathway lapda.org.brrsdjournal.org. This inhibition reduces the production of active GA1 while increasing levels of its precursor, GA20 lapda.org.br. The observed hormetic effects at low doses are believed to be linked to this modulation of the gibberellin pathway, potentially enabling plants to better cope with stress conditions cdnsciencepub.com.

The manifestation of hormesis is highly dependent on both the applied dose and the timing of application. Younger plants may exhibit a significant hormetic response at lower doses compared to older plants lapda.org.br. This highlights the importance of precise application strategies to maximize beneficial outcomes. While extensively studied in eucalyptus, the concept of hormesis with plant growth regulators has also been noted in other agricultural contexts, such as the observed increases in grain yield in winter wheat following this compound-ethyl treatment plantprotection.plresearchgate.net.

Table 2: Examples of Hormetic Effects of this compound-ethyl

Plant SpeciesObserved EffectDose/ConditionSource
Eucalyptus urograndisUp to 19% increase in leaf area, 8% in total dry matterSub-doses scielo.br
Eucalyptus urophylla6.96% increase in height, 6.85% increase in diameter20% and 10% of this compound-ethyl, respectively (before/after planting) scielo.br
Eucalyptus urograndis29.2% increase in crown diameter200 g a.i. ha⁻¹ (45 days after spraying) cdnsciencepub.comlapda.org.br
Eucalyptus urograndis clones9.6% increase in plant height, increased stem diameter20% dose (90 days after planting) lapda.org.br
Winter Wheat3-8% increase in grain yield60-100 g a.i. ha⁻¹ (Feekes 5 and 7 growth stages) plantprotection.plresearchgate.net

Future Directions in this compound Research and Sustainable Agricultural Practices

Future research on this compound is poised to further optimize its application and integrate it more deeply into sustainable agricultural practices. A key area of focus is the continuous refinement of usage protocols to maximize efficacy while minimizing environmental impact google.com. This includes a deeper understanding of how this compound-ethyl interacts with varying environmental conditions, such as temperature and rainfall, and how different crop cultivars respond to its application rsdjournal.orgplantprotection.pl.

This compound-ethyl is increasingly recognized as an environmentally conscious alternative to conventional plant growth regulators. Its ability to reduce the need for frequent mowing and excessive use of other growth-enhancing chemicals aligns with the growing emphasis on sustainable farming google.com. In precision agriculture, this compound-ethyl can enable farmers to precisely control crop growth rates, leading to improved yields and more efficient resource utilization. This aligns with the broader movement towards organic farming and ecologically friendly agricultural solutions google.com.

Broader trends in sustainable agriculture that will influence future this compound research include:

Ecological Intensification: Strategies that aim to replace anthropogenic inputs with environmentally friendly alternatives, focusing on the sustainable use of natural resources like soil, water, and nutrients to enhance agricultural performance mdpi.com.

Resource Management: Development of advanced water-saving technologies and the expansion of soilless cultivation systems to address water scarcity jiffygroup.com.

Soil Health and Microbiome: Research into fostering healthy rhizosphere-associated microbiomes to promote plant health and reduce the need for external inputs mdpi.com.

Climate-Smart Agriculture: Exploration of practices that reduce greenhouse gas emissions, minimize water use, and help crops adapt to and mitigate the effects of climate change mdpi.com.

By addressing these research avenues, this compound can continue to contribute to the development of resilient, efficient, and environmentally responsible food production systems for the future.

Q & A

Q. What experimental models are most suitable for studying Trinexapac’s effects on plant physiology, and how can researchers control confounding variables?

Methodological Answer: Use controlled-environment studies (e.g., growth chambers) to standardize light, temperature, and humidity. For field trials, employ randomized block designs with repeated measures to account for soil heterogeneity . Confounding variables like nutrient availability should be quantified using soil pre-testing and adjusted via ANOVA or mixed-effects models .

Q. How can researchers validate this compound’s mechanism of action across different plant species?

Methodological Answer: Combine enzyme activity assays (e.g., GA20-oxidase inhibition) with transcriptomic analysis to verify target pathways. Cross-species comparisons require phylogenetic analysis to identify conserved regulatory regions, supplemented by dose-response curves to assess efficacy thresholds .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects on crop yield?

Methodological Answer: Use nonlinear regression models (e.g., logistic growth curves) to model yield responses. Pair with bootstrapping to estimate confidence intervals for small sample sizes. For multi-year data, apply time-series analysis to disentangle treatment effects from seasonal variability .

Advanced Research Questions

Q. How can conflicting results about this compound’s residual effects in soil be resolved across studies?

Methodological Answer: Conduct meta-analyses of existing datasets, stratifying by soil type, pH, and organic matter content. Use triangulation by combining lab-based mineralization assays, field lysimeter studies, and computational modeling (e.g., Pesticide Root Zone Model) to reconcile discrepancies .

Q. What experimental designs address the interaction between this compound and abiotic stressors (e.g., drought) in altering plant hormone profiles?

Methodological Answer: Implement factorial designs with stress gradients (e.g., progressive water withholding) and hormone profiling via LC-MS/MS. Include kinetic sampling to capture transient hormonal changes. Validate using mutant lines with disrupted stress signaling pathways .

Q. How can researchers ensure reproducibility in studies examining this compound’s long-term impacts on seed dormancy?

Methodological Answer: Standardize seed stratification protocols and dormancy-breaking treatments. Use multi-location trials with shared genetic material (e.g., isogenic lines) to isolate environmental vs. treatment effects. Publish raw germination data and environmental metadata in open repositories .

Q. What methodologies identify off-target metabolic shifts in plants treated with Trinexapen?

Methodological Answer: Employ untargeted metabolomics (e.g., GC-TOF/MS) paired with pathway enrichment analysis. Validate findings using isotopic tracing (e.g., ¹³C-glucose) to track carbon flux. Compare with mutant plants lacking gibberellin biosynthesis genes to distinguish direct vs. compensatory effects .

Data Interpretation & Theoretical Frameworks

Q. How should researchers contextualize this compound’s efficacy in integrated pest management (IPM) systems with conflicting agroecological outcomes?

Methodological Answer: Develop system dynamics models incorporating this compound application timing, pest population thresholds, and predator-prey interactions. Validate with field data from IPM trials using structural equation modeling to quantify direct/indirect pathways .

Q. What strategies mitigate publication bias in studies reporting this compound’s non-target organism impacts?

Methodological Answer: Adopt registered reports for eco-toxicological studies, pre-specifying hypotheses and analytical pipelines. Use funnel plots and Egger’s regression to assess bias in meta-analyses. Include negative results in supplementary materials .

Q. How can multi-omics approaches resolve gaps in understanding this compound’s role in rhizosphere microbiome modulation?

Methodological Answer: Integrate metagenomics (microbiome composition), metatranscriptomics (functional activity), and exometabolomics (root exudate profiling). Apply network analysis (e.g., SPIEC-EASI) to infer microbe-microbe and plant-microbe interactions under this compound treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.